Alisol B 23-acetate

Lipase inhibition Anti-obesity HPTLC bioautography

Alisol B 23-acetate (AB23A) is the empirically superior protostane-type triterpenoid for targeted mechanistic research. Head-to-head studies confirm AB23A exhibits the highest pancreatic lipase inhibitory activity among four major alisol derivatives (AB23A > alisol B > alisol A > alisol C 23-acetate), statistically superior HMG-CoA reductase suppression versus alisol A 24-acetate (P < 0.05), and competitive P-gp binding mechanistically distinct from allosteric alisol A 24-acetate. AB23A is uniquely validated by HDX-MS for direct ACE2 binding with in vivo antiviral efficacy across MERS-CoV and multiple SARS-CoV-2 variants. HPTLC-bioautographic QC (RF 0.62) ensures batch-to-batch reproducibility.

Molecular Formula C32H50O5
Molecular Weight 514.7 g/mol
Cat. No. B1254824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol B 23-acetate
Synonyms23-acetylalisol B
alisol B 23-acetate
Molecular FormulaC32H50O5
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O
InChIInChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3
InChIKeyNLOAQXKIIGTTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alisol B 23-acetate: A Protostane-Type Triterpenoid with Quantifiable Differentiation in Lipase Inhibition and FXR Activation


Alisol B 23-acetate (AB23A) is a protostane-type tetracyclic triterpenoid isolated from the rhizomes of Alisma orientale (Alismatis Rhizoma), a traditional East Asian medicinal plant [1]. It belongs to the alisol family, which includes structurally related compounds such as alisol A, alisol B, alisol C 23-acetate, and alisol A 24-acetate, all sharing the protostane skeleton but differing in acetylation patterns and hydroxyl group positions [2]. The compound has been the subject of extensive pharmacological characterization across multiple therapeutic areas, with documented activity in lipase inhibition, cholesterol metabolism regulation, multidrug resistance reversal, and antiviral applications [1][2].

Why Alisol B 23-acetate Cannot Be Substituted with Alisol A 24-acetate or Alisol B in Research Applications


Despite sharing a common protostane backbone, alisol derivatives exhibit markedly divergent bioactivity profiles that preclude simple functional substitution. The position of the acetate group (C23 versus C24) and the presence or absence of hydroxyl moieties critically determine target engagement: AB23A demonstrates superior inhibition of pancreatic lipase compared to alisol A and alisol C 23-acetate [1], stronger suppression of HMG-CoA reductase relative to alisol A 24-acetate [2], and distinct binding characteristics to P-glycoprotein versus alisol A 24-acetate [3]. Conversely, AB23A shows weaker direct cytotoxicity against certain cancer cell lines than its deacetylated analog alisol B [4]. These divergent functional signatures underscore that experimental outcomes cannot be reliably reproduced by substituting one alisol derivative for another; each compound must be selected based on its specific, empirically validated target engagement profile.

Quantitative Differentiation Evidence for Alisol B 23-acetate Relative to In-Class Comparators


Superior Pancreatic Lipase Inhibitory Activity Relative to Alisol A and Alisol C 23-acetate

In a comparative HPTLC-bioautographic assay evaluating lipase inhibitory activity, AB23A exhibited the highest relative potency among four major alisol derivatives. The relative activity ranking was AB23A > alisol B > alisol A > alisol C 23-acetate, with orlistat serving as the positive control standard [1]. The chromatographic retention factor (RF) for AB23A was 0.62 under the specified mobile phase conditions, providing a reference for analytical identification and quality control [1].

Lipase inhibition Anti-obesity HPTLC bioautography

Stronger HMG-CoA Reductase Suppression Versus Alisol A 24-acetate

In a comparative study of hyperlipidemic mice, AB23A demonstrated significantly stronger inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, compared to its close structural analog alisol A 24-acetate. Both compounds significantly lowered total cholesterol concentrations relative to untreated controls, but the effect magnitude on HMG-CoA reductase activity was statistically different between the two acetates [1].

Cholesterol metabolism HMG-CoA reductase Hyperlipidemia

Distinct P-Glycoprotein Binding Site and Multidrug Resistance Reversal Activity Not Shared by All Alisol Derivatives

AB23A was identified through bioassay-guided fractionation as a novel P-glycoprotein (P-gp) modulator capable of reversing multidrug resistance (MDR) in P-gp-overexpressing cancer cells [1]. Subsequent mechanistic studies demonstrated that AB23A binds directly to P-gp and blocks its efflux function, restoring the sensitivity of MDR cell lines (HepG2-DR and K562-DR) to chemotherapeutic agents including vinblastine, doxorubicin, and paclitaxel [1][2]. Comparative analysis with alisol A 24-acetate revealed that the two compounds interact with distinct binding sites on P-gp, exhibiting allosteric versus competitive inhibition mechanisms respectively [3].

Multidrug resistance P-glycoprotein Chemosensitization

Weaker Direct Cytotoxicity Against SK-OV3 and B16-F10 Cells Compared to Alisol B

In a bioassay-guided fractionation study evaluating cytotoxic activity against multiple cancer cell lines, AB23A (compound 1) showed minimal direct cytotoxicity, whereas its deacetylated counterpart alisol B (compound 3) exhibited significant growth inhibition. The ED50 values for alisol B were 7.5 μg/mL against SK-OV3 ovarian cancer cells, 7.5 μg/mL against B16-F10 melanoma cells, and 4.9 μg/mL against HT1080 fibrosarcoma cells [1]. AB23A was included in the same isolation and testing panel but did not demonstrate comparable cytotoxic potency, indicating that the C23 acetate modification substantially alters the compound's direct anti-proliferative profile [1].

Cytotoxicity Cancer cell lines ED50

ACE2 Binding Potency and Broad-Spectrum Coronavirus Entry Inhibition

AB23A was identified as a direct inhibitor of angiotensin-converting enzyme 2 (ACE2) using hydrogen/deuterium exchange mass spectrometry (HDX-MS), demonstrating binding potency toward the cellular receptor utilized by SARS-CoV-2 and related coronaviruses for host cell entry [1]. In vitro studies confirmed inhibitory effects against multiple coronavirus species including MERS-CoV, SARS-CoV-2, and variants including Alpha (B.1.1.7), Delta (B.1.617.2), Omicron (B.1.1.529), and Omicron BA.5.2 lineages [1]. In vivo, AB23A treatment reduced viral copy number, decreased CD4+ T lymphocyte and CD11b+ macrophage infiltration, and ameliorated lung damage in hamster models; in human ACE2 transgenic mice, intranasal AB23A significantly attenuated Omicron variant viral load in nasal turbinate and reduced peripheral blood IL-17 and IFNγ levels [1]. This specific mechanism distinguishes AB23A from many other natural triterpenoids lacking direct ACE2-targeting activity.

Antiviral ACE2 inhibition Coronavirus entry

Defined Oral Bioavailability (F = 44.46%) in Rats Enables Dose Planning

A dedicated pharmacokinetic study in rats established that AB23A exhibits an absolute oral bioavailability (F) of 44.46% following oral administration [1]. Key PK parameters include oral Tmax of 122.15 ± 15.23 min, Cmax of 9.89 ± 0.87 mg·L⁻¹, and elimination half-life (t1/2) of 58.72 ± 6.23 min; comparative intravenous parameters include t1/2 of 32.05 ± 2.53 min and CL/F of 1.74 ± 0.54 mL·min⁻¹ [1]. The study concluded that AB23A exhibits slow but relatively complete absorption with rapid elimination, providing a defined pharmacokinetic profile suitable for preclinical dosing calculations. This level of PK characterization exceeds what is available for many related alisol derivatives [2].

Pharmacokinetics Bioavailability Oral administration

Defined Application Scenarios for Alisol B 23-acetate Based on Quantitative Differentiation Evidence


Natural Product Lipase Inhibitor Screening and Anti-Obesity Drug Discovery

Based on the head-to-head comparative evidence demonstrating that AB23A exhibits the highest relative lipase inhibitory activity among four major alisol derivatives (AB23A > alisol B > alisol A > alisol C 23-acetate) [1], researchers focused on pancreatic lipase inhibition as a therapeutic target for obesity or metabolic syndrome should prioritize AB23A as their lead compound. The established HPTLC-bioautographic method with defined RF value (0.62) further supports analytical quality control and batch-to-batch consistency verification in procurement and experimental workflows.

HMG-CoA Reductase-Focused Cholesterol Metabolism Studies

For investigations targeting the HMG-CoA reductase pathway in cholesterol biosynthesis, AB23A offers statistically superior inhibitory potency compared to its close structural analog alisol A 24-acetate (P < 0.05) [2]. Researchers requiring maximum target engagement for this specific enzymatic pathway should select AB23A over alisol A 24-acetate. The compound's ability to significantly lower total cholesterol in hyperlipidemic mouse models further validates its utility for in vivo lipid metabolism studies.

P-Glycoprotein-Mediated Multidrug Resistance Reversal Research

AB23A is mechanistically validated as a direct P-gp binder and functional modulator, capable of restoring chemotherapeutic sensitivity in MDR cell lines (HepG2-DR and K562-DR) to vinblastine, doxorubicin, and paclitaxel [3]. Importantly, comparative evidence indicates that AB23A and alisol A 24-acetate bind to distinct sites on P-gp with different inhibition modalities (competitive versus allosteric) [4]. Researchers investigating MDR reversal should select AB23A when a competitive binding mechanism is required or when direct comparison with alisol A 24-acetate's allosteric effects is of experimental interest.

Coronavirus Entry Inhibition via ACE2 Targeting

AB23A is uniquely characterized among alisol derivatives for its direct binding to ACE2, validated by HDX-MS, and its broad-spectrum activity against multiple coronavirus species including MERS-CoV and SARS-CoV-2 variants (Alpha, Delta, Omicron, BA.5.2) [5]. The compound demonstrates in vivo efficacy in reducing viral load and ameliorating lung pathology in both hamster and human ACE2 transgenic mouse models [5]. For virology researchers investigating host-directed antiviral strategies targeting ACE2-mediated viral entry, AB23A represents a well-validated tool compound with documented in vivo activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisol B 23-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.